((3-Nitro-phenyl)-methyl-amino)-acetic acid
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Overview
Description
2-(Methyl(3-nitrophenyl)amino)acetic acid is an organic compound that features a nitrophenyl group attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-nitrophenyl)amino)acetic acid typically involves the reaction of 3-nitroaniline with methyl bromoacetate under basic conditions to form the intermediate methyl 2-(methyl(3-nitrophenyl)amino)acetate. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(3-nitrophenyl)amino)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product formed is 2-(Methyl(3-aminophenyl)amino)acetic acid.
Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Scientific Research Applications
2-(Methyl(3-nitrophenyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methyl(3-nitrophenyl)amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of protein functions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(4-nitrophenyl)amino)acetic acid
- 2-(Methyl(2-nitrophenyl)amino)acetic acid
- 2-(Methyl(3-nitrophenyl)amino)propanoic acid
Uniqueness
2-(Methyl(3-nitrophenyl)amino)acetic acid is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions with biological targets that are distinct from those of its isomers .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(N-methyl-3-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
JRKPUAYEPNTVLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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